(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino group attached to a propanol backbone, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or reduce the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and mild oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, and alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure with a fluorine atom instead of bromine.
(1R,2S)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL imparts unique reactivity and properties compared to its halogenated analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14BrNO2 |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m0/s1 |
InChI Key |
CXCXJWNJQATRAT-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origin of Product |
United States |
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